2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenoxy group, a fluoro-methylphenyl group, and a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, is reacted with an appropriate halogenating agent to form 4-chlorophenoxy.
Formation of the Fluoro-Methylphenyl Intermediate: 2-fluoro-5-methylphenylamine is synthesized through a series of reactions involving fluorination and methylation.
Amidation Reaction: The chlorophenoxy intermediate is reacted with the fluoro-methylphenyl intermediate in the presence of a coupling agent to form the final amide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide can be compared with other amides, such as:
- N-(2-fluoro-5-methylphenyl)-2-methylpropanamide
- 2-(4-chlorophenoxy)-N-methylpropanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-11-4-9-14(19)15(10-11)20-16(21)17(2,3)22-13-7-5-12(18)6-8-13/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHQVDIHFKCOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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